An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-aminobutanoate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-aminobutanoate, also known as methyl-γ-aminobutyrate, is the methyl ester of the non-proteinogenic amino acid γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. This document provides a comprehensive overview of the physical and chemical properties of Methyl 4-aminobutanoate and its more commonly available hydrochloride salt. It includes detailed tables of physical constants, experimental protocols for its synthesis and characterization, and a discussion of its chemical reactivity and biological significance. Visualizations of a key biological pathway and a representative experimental workflow are provided to further elucidate its role and synthesis.
Physical Properties
Methyl 4-aminobutanoate is a colorless liquid at room temperature, while its hydrochloride salt is a white to off-white crystalline solid. The physical properties of both the free base and the hydrochloride salt are summarized in the tables below.
Table 1: Physical Properties of Methyl 4-aminobutanoate (Free Base)
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | Not available | |
| Boiling Point | 75-77 °C at 12 mmHg | |
| Density | 1.012 g/cm³ | |
| Solubility | Soluble in water, ethanol, and other polar organic solvents. | [2] |
Table 2: Physical Properties of Methyl 4-aminobutanoate Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO₂ | [3] |
| Molecular Weight | 153.61 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 120-125 °C | [5] |
| Solubility | Soluble in water and DMSO (~30 mg/mL). | [5] |
Chemical Properties and Reactivity
Methyl 4-aminobutanoate possesses two primary reactive sites: the primary amine and the methyl ester. These functional groups allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.
Acylation and Amide Formation (Aminolysis)
The primary amine of Methyl 4-aminobutanoate can readily undergo acylation reactions with acyl chlorides, anhydrides, or other esters to form amides. This reactivity is fundamental to its use in peptide synthesis, where the amine group can form a peptide bond with the carboxylic acid of another amino acid.
The ester group can also react with other amines in a process called aminolysis to form a new amide and methanol. This transamidation reaction is typically slower than the acylation of the primary amine.
Ester Hydrolysis
Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield 4-aminobutanoic acid (GABA).
Biological Role and Signaling Pathways
As a derivative of GABA, Methyl 4-aminobutanoate is of significant interest in neuroscience and pharmacology. It is studied for its potential to modulate the GABAergic system.[2] The GABAergic signaling pathway is crucial for regulating neuronal excitability. A simplified representation of a GABAergic synapse is depicted below.
Caption: Simplified diagram of a GABAergic synapse.
Experimental Protocols
Synthesis of Methyl 4-aminobutanoate Hydrochloride
This protocol describes a common method for the synthesis of Methyl 4-aminobutanoate hydrochloride from 4-aminobutyric acid (GABA).
Materials:
-
4-aminobutyric acid (GABA)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or anhydrous HCl gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure: [6]
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 4-aminobutyric acid in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble anhydrous HCl gas through the mixture. An exothermic reaction will occur.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting white solid is Methyl 4-aminobutanoate hydrochloride. It can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
The following diagram illustrates the general workflow for this synthesis and purification.
Caption: Workflow for the synthesis of Methyl 4-aminobutanoate HCl.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)
Sample Preparation:
-
Dissolve a small amount of Methyl 4-aminobutanoate or its hydrochloride salt in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube to the appropriate height.
Data Acquisition (General Parameters):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
Expected Spectral Data for Methyl 4-aminobutanoate (Free Base in CDCl₃):
-
¹H NMR:
-
~3.67 ppm (s, 3H, -OCH₃)
-
~2.75 ppm (t, 2H, -CH₂-NH₂)
-
~2.30 ppm (t, 2H, -CH₂-C=O)
-
~1.80 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)
-
~1.50 ppm (br s, 2H, -NH₂)
-
-
¹³C NMR:
-
~174 ppm (C=O)
-
~51 ppm (-OCH₃)
-
~42 ppm (-CH₂-NH₂)
-
~35 ppm (-CH₂-C=O)
-
~28 ppm (-CH₂-CH₂-CH₂-)
-
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Conclusion
Methyl 4-aminobutanoate is a valuable chemical entity with distinct physical and chemical properties that make it a useful tool in synthetic chemistry and a compound of interest in the study of neurobiology. Its dual functionality as both a primary amine and a methyl ester allows for a range of chemical modifications, while its structural relationship to GABA provides a basis for its potential biological activity. The experimental protocols provided herein offer a foundation for the synthesis and characterization of this compound for research and development purposes.
References
- 1. Methyl 4-aminobutanoate | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]
- 4. Methyl 4-aminobutanoate|GABA Derivative|Research Chemical [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. prepchem.com [prepchem.com]
